Ramifenazone

Description

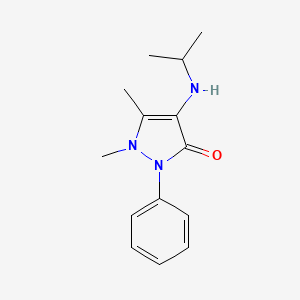

an NSAID; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12/h5-10,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZLRRYPUKAKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13576-96-0 (unspecified hydrochloride), 18342-39-7 (mono-hydrochloride), 18342-39-7 (hydrochloride salt/solvate) | |

| Record name | Ramifenazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045906 | |

| Record name | Ramifenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-24-5 | |

| Record name | Ramifenazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramifenazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIFENAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKH2KOV2RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ramifenazone as a Selective COX-2 Inhibitor: An In-depth Technical Guide

Introduction

Ramifenazone, also known as Isopropylaminoantipyrine, is a compound belonging to the pyrazole class of molecules.[] It is recognized as a non-steroidal anti-inflammatory agent with analgesic, antipyretic, and anti-inflammatory properties.[] The therapeutic effects of this compound are attributed to its action as a precise and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[] This guide delves into the core mechanism of action of this compound, detailing the relevant signaling pathways, experimental evaluation techniques, and data interpretation within the context of COX-2 inhibition.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action of this compound, like other selective NSAIDs, is the inhibition of the COX-2 enzyme. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[4][5]

-

COX-2 , in contrast, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli.[5][6]

By selectively inhibiting COX-2, this compound can effectively reduce the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and inflammation, while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[][4] The pyrazole structure is a common scaffold in many selective COX-2 inhibitors, and it is the specific substitutions on this ring that confer the selectivity for the COX-2 active site.[6]

Signaling Pathway of COX-2 in Inflammation

The signaling pathway leading to and downstream of COX-2 activation is a critical aspect of understanding the action of this compound.

Caption: A diagram illustrating the COX-2 signaling pathway.

Quantitative Analysis of COX-2 Inhibition

The potency and selectivity of a COX inhibitor are determined through in vitro enzyme assays that measure the half-maximal inhibitory concentration (IC50). The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 1: Representative In Vitro COX-1 and COX-2 Inhibition Data for Pyrazole-based NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound (Hypothetical) | >100 | 0.5 - 5.0 | >20 - 200 |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

| Ibuprofen (Reference) | 5 | 10 | 0.5 |

Note: The data for this compound is hypothetical and based on the expected profile of a selective COX-2 inhibitor. The reference values are approximate and can vary depending on the assay conditions.

Experimental Protocols

The evaluation of a COX-2 inhibitor like this compound involves a series of standardized in vitro and in vivo experiments to determine its efficacy and safety profile.

In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay is a common method to determine the COX-1 and COX-2 inhibitory activity of a compound in a physiologically relevant environment.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Methodology:

-

COX-1 Assay:

-

Fresh human whole blood is collected in the presence of an anticoagulant.

-

Aliquots of blood are incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Spontaneous clotting is induced to stimulate platelet COX-1 activity, leading to the production of Thromboxane B2 (TXB2), a stable metabolite of Thromboxane A2.

-

The reaction is stopped, and plasma is collected after centrifugation.

-

TXB2 levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

COX-2 Assay:

-

Fresh human whole blood is incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.

-

The LPS-treated blood is then incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Arachidonic acid is added to initiate the synthesis of Prostaglandin E2 (PGE2) via COX-2.

-

The reaction is stopped, and plasma is collected.

-

PGE2 levels are quantified by ELISA.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: A flowchart of a typical experimental workflow.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to assess the in vivo anti-inflammatory efficacy of a compound.

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Dosing: Animals are divided into groups and administered this compound orally at different doses, a vehicle control, and a positive control (e.g., Indomethacin).

-

Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenan (a seaweed extract) is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each dose group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined.

Conclusion

This compound, as a pyrazole-based NSAID, is understood to exert its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. This selectivity allows for the targeted reduction of pro-inflammatory prostaglandins at the site of inflammation, while sparing the protective functions of COX-1 in other tissues. Although specific quantitative data for this compound is not widely published, the established methodologies for evaluating COX inhibitors provide a clear framework for understanding its mechanism of action and therapeutic potential. Further research and publication of specific data for this compound would be invaluable for a more complete understanding of its pharmacological profile.

References

- 2. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of Ramifenazone?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramifenazone, also known as isopropylaminophenazone, is a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID). It exhibits analgesic, antipyretic, and anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and pharmacological properties of this compound. Detailed experimental protocols for the evaluation of its anti-inflammatory and COX-2 inhibitory activities are presented, alongside a summary of its metabolic pathways. Due to its reported instability and limited clinical use, this document focuses on the available preclinical data to inform researchers and drug development professionals.

Chemical Structure and Properties

This compound is chemically designated as 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉N₃O | [2] |

| IUPAC Name | 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one | [2] |

| CAS Number | 3615-24-5 | [2] |

| Molecular Weight | 245.32 g/mol | [2] |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C | [2] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents such as ethanol and DMSO. | |

| Stability | Reported to be unstable at room temperature with a high rate of oxidation.[3] |

Synthesis

The synthesis of this compound can be achieved through the reductive amination of 4-aminoantipyrine with acetone. This method involves the formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine.

General Experimental Protocol: Reductive Amination

A general procedure for the synthesis of this compound from 4-aminoantipyrine is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminoantipyrine (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Imine Formation: Add acetone (a slight excess, e.g., 1.2 equivalents) to the solution. The reaction mixture is typically stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.[4][5][6][7][8] The temperature should be monitored and controlled, as the reduction can be exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis workflow for this compound.

Mechanism of Action and Signaling Pathways

This compound functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its therapeutic effects with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

The primary signaling pathway affected by this compound is the arachidonic acid metabolic pathway, specifically the branch leading to prostaglandin synthesis.

Mechanism of action of this compound.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Human Whole Blood Assay)

This assay determines the inhibitory activity of a compound on COX-2 in a physiologically relevant environment.

Materials:

-

Fresh human whole blood

-

Lipopolysaccharide (LPS)

-

Test compound (this compound) and reference compound (e.g., Celecoxib)

-

Phosphate-buffered saline (PBS)

-

Prostaglandin E₂ (PGE₂) EIA kit

Procedure:

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.

-

Incubation: Aliquot the whole blood into tubes. Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) and a positive control (a known COX-2 inhibitor) should be included.

-

COX-2 Induction: Add LPS to the blood samples to induce COX-2 expression and activity.

-

Incubation Period: Incubate the samples for a specified period (e.g., 24 hours) at 37°C.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

PGE₂ Measurement: Measure the concentration of PGE₂ in the plasma using a commercial EIA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.[10][11]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a standard model to evaluate the in vivo anti-inflammatory activity of a compound.[3][12][13][14][15][16]

Materials:

-

Wistar rats (or other suitable strain)

-

Carrageenan solution (1% w/v in saline)

-

Test compound (this compound) and reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (e.g., control, reference, and test groups at different doses). Administer the test compound (this compound) or reference drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time following drug administration (e.g., 60 minutes), inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. The ED₅₀ value (the dose that causes 50% inhibition of edema) can be determined from the dose-response curve.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies specifically on this compound are limited. However, based on studies of other pyrazolone derivatives like antipyrine and aminopyrine, it can be inferred that this compound likely undergoes extensive hepatic metabolism.[17][18]

The primary metabolic pathways for antipyrine derivatives involve:

-

Oxidation: Catalyzed by cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[1]

-

N-demethylation: A common metabolic route for many drugs.

-

Conjugation: Primarily glucuronidation to form more water-soluble metabolites for excretion.[19]

Due to its isopropylamino group, this compound may also undergo dealkylation. The resulting metabolites are then likely excreted in the urine. The instability of this compound may also contribute to its metabolic profile and clearance.[3]

Conclusion

This compound is a pyrazolone-based NSAID with selective COX-2 inhibitory activity. While it demonstrates analgesic, antipyretic, and anti-inflammatory potential in preclinical models, its clinical application has been hampered by its chemical instability. This technical guide has provided an in-depth overview of its chemical properties, synthesis, mechanism of action, and relevant experimental protocols. Further research could focus on developing more stable analogs of this compound to harness its therapeutic potential.

References

- 1. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H19N3O | CID 5037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]

- 8. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. What is the mechanism of Antipyrine? [synapse.patsnap.com]

- 10. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. japsonline.com [japsonline.com]

- 17. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DSpace [digital.library.adelaide.edu.au]

Pharmacological Profile of Ramifenazone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of Ramifenazone and its related pyrazolone derivatives. This compound, a non-steroidal anti-inflammatory drug (NSAID), belongs to the pyrazolone class of compounds and exhibits analgesic, antipyretic, and anti-inflammatory properties.[1] Its primary mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][] This guide will delve into the available data on its pharmacodynamics and pharmacokinetics, alongside detailed experimental protocols for its evaluation. Due to a notable lack of specific quantitative data for this compound in publicly accessible literature, this guide incorporates data from closely related pyrazolone and pyrazole derivatives to provide a comprehensive profile and facilitate further research.

Introduction

This compound (also known as isopropylaminoantipyrine) is a pyrazole derivative that functions as a non-steroidal anti-inflammatory drug (NSAID).[1][] Structurally, it is a modification of the 2-pyrazoline scaffold, a core found in numerous pharmacologically significant molecules.[1] Like other NSAIDs in its class, this compound's therapeutic effects are attributed to its ability to alleviate pain, reduce fever, and combat inflammation.[1] However, its clinical application has been limited due to concerns regarding its physical instability at room temperature and a comparatively lower potency than other pyrazolone derivatives.[1][]

This guide aims to consolidate the existing knowledge on the pharmacological properties of this compound and its chemical class, providing a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacodynamics

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for this compound and related pyrazolone derivatives is the inhibition of the cyclooxygenase (COX) enzyme, also known as prostaglandin-endoperoxide synthase.[] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is an inducible enzyme with elevated levels during inflammation.[3]

This compound is reported to be a precise inhibitor of COX-2, which is the basis for its anti-inflammatory effects without some of the common side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][] By inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Analysis of COX Inhibition

Table 1: In Vitro Cyclooxygenase Inhibition Data for Representative Pyrazole and Thiophene Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| VIIa (2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide) | 19.5 | 0.29 | 67.2 | [4] |

| Celecoxib | 14.2 | 0.42 | 33.8 | [4] |

| Compound 5l (a benzimidazole analog) | >100 | 8.2 | >12.1 | [5] |

| Compound 5h (a benzimidazole analog) | >100 | 22.6 | >4.4 | [5] |

| Compound 5j (a benzimidazole analog) | >100 | 11.6 | >8.6 | [5] |

| Compound 5k (a benzimidazole analog) | >100 | 14.3 | >6.9 | [5] |

Note: This table presents data for compounds structurally related to this compound to illustrate the range of COX inhibition potencies and selectivities observed in similar chemical scaffolds.

Pharmacokinetics: ADME Profile

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for this compound, is not extensively documented in publicly available sources. However, general principles of ADME for small molecule drugs can be applied, and in vitro and in vivo studies are necessary to fully characterize its profile.

General Considerations for ADME Profiling:

-

Absorption: The oral bioavailability of a drug is a critical parameter. In vivo pharmacokinetic studies in animal models are essential to determine the rate and extent of absorption.[6]

-

Distribution: Plasma protein binding significantly influences the concentration of free drug available to exert its pharmacological effect.[7]

-

Metabolism: In vitro studies using liver microsomes and hepatocytes from different species (e.g., rat, dog, human) can identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.[8][9]

-

Excretion: Mass balance studies using radiolabeled compounds in animal models are the standard for determining the routes and rates of excretion.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound and its derivatives.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.

-

Assay Principle: A colorimetric or fluorometric method is typically employed to measure the peroxidase activity of the COX enzyme.[3]

-

Procedure:

-

Prepare a reaction mixture containing COX assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., Celecoxib) to the wells of a 96-well plate.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

The appearance of an oxidized chromogenic or fluorogenic substrate is monitored over time using a plate reader.

-

The rate of reaction is calculated for each concentration of the test compound.

-

-

Data Analysis: The percent inhibition is calculated relative to a vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound in an acute inflammation model.

Methodology:

-

Animal Model: Wistar rats or Swiss albino mice are commonly used.[][11]

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The initial paw volume of each animal is measured using a plethysmometer.

-

The test compound (e.g., this compound), a reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.

-

After a set period (e.g., 1 hour), a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group using the following formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

-

Quantification of this compound in Biological Samples

Objective: To develop and validate a method for the quantitative analysis of this compound in biological matrices like plasma.

Methodology (based on a published method for bovine plasma): [12]

-

Sample Preparation:

-

Acidify the plasma sample.

-

Extract this compound using acetonitrile.

-

Add sodium chloride to facilitate the separation of the plasma and acetonitrile layers.

-

Perform a liquid-liquid purification of the acetonitrile extract with hexane.

-

-

Analytical Technique:

-

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method.

-

-

Data Analysis:

-

A calibration curve is generated using standards of known this compound concentrations.

-

The concentration of this compound in the unknown samples is determined by interpolating their response from the calibration curve.

-

The method should be validated according to regulatory guidelines for accuracy, precision, selectivity, and sensitivity.

-

Signaling Pathways

While the primary mechanism of this compound is COX-2 inhibition, NSAIDs can modulate other signaling pathways involved in inflammation and cellular processes. For instance, some NSAIDs have been shown to suppress the ERK signaling pathway.[13] Additionally, the NF-κB and MAPK signaling pathways are central to the inflammatory response, and their modulation by anti-inflammatory compounds is an active area of research.[1][14][15][16] However, specific studies detailing the effects of this compound on these pathways are currently lacking.

This compound Derivatives

The development of derivatives is a common strategy to improve the pharmacological properties of a lead compound, such as enhancing stability, potency, and selectivity, or reducing toxicity. For this compound, structural modifications could address its noted instability.[1][] While the literature mentions the synthesis and evaluation of various pyrazole and pyrazolone derivatives with anti-inflammatory and analgesic activities, specific data on a series of this compound derivatives and their structure-activity relationships (SAR) are not extensively reported.[17][18][19][20][21]

Conclusion and Future Directions

This compound is a pyrazolone-based NSAID with a clear mechanism of action as a selective COX-2 inhibitor. This guide has outlined its known pharmacological properties and provided detailed experimental protocols for its further investigation. However, a significant gap exists in the public domain regarding specific quantitative data for this compound, including its COX inhibition IC50 values, a comprehensive ADME profile, and clinical trial outcomes.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the precise IC50 values of this compound for COX-1 and COX-2 to confirm its selectivity index.

-

Comprehensive ADME/PK Studies: Conducting in vitro and in vivo studies to fully elucidate the absorption, distribution, metabolism, and excretion profile of this compound.

-

Investigation of Derivatives: Synthesizing and evaluating a series of this compound derivatives to establish structure-activity relationships and potentially identify compounds with improved stability and efficacy.

-

Exploration of Signaling Pathways: Investigating the effects of this compound on key inflammatory signaling pathways beyond prostaglandin synthesis, such as NF-κB and MAPK pathways.

Addressing these knowledge gaps will be crucial for a complete understanding of the therapeutic potential of this compound and for guiding the development of novel pyrazolone-based anti-inflammatory agents.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 9. Investigating the in vitro metabolism of fipexide: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analytical strategy for the confirmatory analysis of the non-steroidal anti-inflammatory drugs firocoxib, propyphenazone, this compound and piroxicam in bovine plasma by liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure–activity relationship study of benserazide derivatives as PilB inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Extended structure-activity relationship studies of the [1,2,5]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Ramifenazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of the chemical pathways are presented to assist researchers in the development and optimization of this compound production.

Introduction

This compound, chemically known as 4-isopropylamino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, is a derivative of antipyrine.[1] It belongs to the class of pyrazolone NSAIDs and exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide outlines two plausible and commonly referenced synthetic pathways for this compound, starting from the readily available precursor, 4-aminoantipyrine. Furthermore, it details established purification techniques to obtain high-purity this compound suitable for pharmaceutical research and development.

Synthesis of this compound

The synthesis of this compound primarily involves the introduction of an isopropylamino group at the C4 position of the 4-aminoantipyrine scaffold. Two effective methods for this transformation are N-alkylation and reductive amination.

Method 1: N-Alkylation of 4-Aminoantipyrine

This method involves the direct alkylation of the amino group of 4-aminoantipyrine with an isopropyl halide, typically 2-bromopropane, in the presence of a base.

Reaction Scheme:

Figure 1: N-Alkylation Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminoantipyrine (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

-

Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.0 equivalents), to the solution.

-

Alkylation: To the stirred suspension, add 2-bromopropane (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Method 2: Reductive Amination of 4-Aminoantipyrine

This alternative pathway involves the reaction of 4-aminoantipyrine with acetone to form an imine intermediate, which is then reduced in situ to yield this compound.[2][3][4][5][6] This one-pot reaction is often preferred due to its efficiency.

Reaction Scheme:

Figure 2: Reductive Amination Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-aminoantipyrine (1 equivalent) in a suitable solvent, typically methanol, in a round-bottom flask.

-

Imine Formation: Add acetone (1.5-2.0 equivalents) to the solution. Adjust the pH to a slightly acidic condition (pH 5-6) using acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), portion-wise while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Purification of this compound

High purity of the active pharmaceutical ingredient (API) is critical. The primary methods for purifying this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds.[7] The choice of solvent is crucial for effective purification.

Experimental Protocol:

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble. Common solvents for pyrazolone derivatives include ethanol, isopropanol, or mixtures of ethanol and water.[7]

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven at a suitable temperature. A study on a related compound, propyphenazone, reported a yield of 85.36% after recrystallization from hot water.[8]

Table 1: Common Solvents for Recrystallization of Pyrazolone Derivatives [7][9]

| Solvent System | Rationale |

| Ethanol | Good solubility at high temperatures, lower solubility at room temperature. |

| Isopropanol | Similar properties to ethanol, can offer different selectivity. |

| Ethanol/Water | A mixture can be used to fine-tune the solubility for optimal crystallization. |

| Acetone/Hexane | A polar/non-polar solvent system for inducing crystallization. |

Column Chromatography

For higher purity or for separating closely related impurities, column chromatography is the method of choice.[10][11]

Experimental Protocol:

-

Stationary Phase: Pack a chromatography column with a suitable adsorbent, most commonly silica gel (SiO₂).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

-

Elution: Elute the column with a suitable mobile phase. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent system should be determined by preliminary TLC analysis.

-

Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify those containing the pure this compound.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Table 2: Typical Conditions for Column Chromatography of Pyrazolone Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

Data Summary

The following table summarizes the expected outcomes for the synthesis and purification of this compound based on literature for analogous compounds. Actual results may vary depending on the specific experimental conditions.

Table 3: Quantitative Data for this compound Synthesis and Purification

| Parameter | Method 1: N-Alkylation | Method 2: Reductive Amination | Purification (Recrystallization) |

| Typical Yield | 70-85% | 75-90% | >85% recovery[8] |

| Purity (Crude) | 80-95% | 85-97% | N/A |

| Purity (Purified) | >98% | >98% | >99% |

| Reaction Time | 4-8 hours | 12-24 hours | N/A |

| Key Reagents | 2-Bromopropane, K₂CO₃ | Acetone, NaBH₃CN | Ethanol, Water |

Logical Workflow for Synthesis and Purification

The overall process from starting materials to purified product can be visualized as a sequential workflow.

Figure 3: Workflow for this compound Synthesis and Purification.

Conclusion

This technical guide has detailed two primary synthetic routes for this compound, N-alkylation and reductive amination of 4-aminoantipyrine, along with standard purification protocols involving recrystallization and column chromatography. The provided experimental procedures and data summaries offer a solid foundation for researchers to produce high-purity this compound. The choice of synthesis and purification method will depend on factors such as desired purity, yield, scalability, and available resources. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific research or development applications.

References

- 1. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. column-chromatography.com [column-chromatography.com]

- 11. longdom.org [longdom.org]

A Technical Guide to the In Vivo Efficacy of Pyrazolone Derivatives in Animal Models of Inflammation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pyrazolone Derivatives as Anti-Inflammatory Agents

Pyrazolone derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[][5] Compounds in this family, such as antipyrine, phenylbutazone, and celecoxib, have been used clinically for their analgesic, antipyretic, and anti-inflammatory effects.[5] The primary mechanism of action for many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which may offer a more favorable gastrointestinal safety profile compared to non-selective COX inhibitors.[2]

Common Animal Models for Assessing Anti-Inflammatory Efficacy

The preclinical evaluation of anti-inflammatory agents relies on robust and reproducible animal models that mimic aspects of human inflammatory conditions. Two of the most widely used models are the carrageenan-induced paw edema model for acute inflammation and the adjuvant-induced arthritis model for chronic inflammation.

Carrageenan-Induced Paw Edema

This model is a standard for screening acute anti-inflammatory activity.[7] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response.[7] The resulting edema is biphasic, with an early phase mediated by histamine and serotonin, followed by a later phase involving the production of prostaglandins.[8]

Adjuvant-Induced Arthritis (AIA)

The AIA model is a widely used animal model of chronic inflammation, particularly for studying rheumatoid arthritis.[7][8] A single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis, induces a systemic, immune-mediated inflammatory response that results in chronic arthritis in the distal joints.[7][8]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment.

-

Housing: Animals are housed in standard laboratory conditions with free access to food and water.

-

Groups:

-

Control Group: Receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

-

Test Compound Group(s): Receive the pyrazolone derivative at various doses.

-

Standard Drug Group: Receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

-

-

Procedure:

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

After a set time (e.g., 60 minutes), 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured again at specified time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Adjuvant-Induced Arthritis in Rats

-

Animals: Lewis rats are often used due to their susceptibility to AIA.

-

Induction of Arthritis:

-

On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the footpad of the right hind paw.

-

-

Groups:

-

Normal Control Group: No CFA injection.

-

Arthritic Control Group: Receives CFA and the vehicle.

-

Test Compound Group(s): Receive CFA and the pyrazolone derivative at various doses.

-

Standard Drug Group: Receives CFA and a standard drug (e.g., Indomethacin).

-

-

Procedure:

-

Treatment with the test compound, standard drug, or vehicle typically begins on the day of CFA injection (day 0) and continues for a specified period (e.g., 14 or 21 days).

-

Paw volume is measured at regular intervals.

-

Other parameters such as body weight, arthritic score (visual assessment of inflammation), and spleen and thymus weight at the end of the study can also be recorded.

-

-

Data Analysis: The percentage inhibition of paw edema is calculated as described for the carrageenan model. Arthritic scores and changes in body and organ weight are also compared between groups.

Quantitative Data Presentation

The following tables represent a composite of data that would be expected from in vivo studies of a novel pyrazolone derivative.

Table 1: Effect of a Representative Pyrazolone Derivative on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | - | Paw Volume Increase (mL) after Carrageenan Injection (Mean ± SEM) | - | - | % Inhibition at 4h |

| 1h | 2h | 3h | 4h | |||

| Vehicle Control | - | 0.25 ± 0.03 | 0.48 ± 0.05 | 0.75 ± 0.06 | 0.68 ± 0.05 | - |

| Pyrazolone Derivative | 10 | 0.18 ± 0.02 | 0.32 ± 0.04 | 0.45 ± 0.04 | 0.38 ± 0.03 | 44.1% |

| 20 | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.31 ± 0.03 | 0.26 ± 0.02 | 61.8% | |

| Indomethacin | 10 | 0.13 ± 0.01 | 0.22 ± 0.02 | 0.28 ± 0.03 | 0.23 ± 0.02 | 66.2% |

*p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Effect of a Representative Pyrazolone Derivative on Adjuvant-Induced Arthritis in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume on Day 21 (mL, Mean ± SEM) | % Inhibition of Paw Edema | Arthritic Score on Day 21 (Mean ± SEM) | Change in Body Weight (g, Mean ± SEM) |

| Normal Control | - | 0.95 ± 0.05 | - | 0.0 ± 0.0 | +45 ± 3.5 |

| Arthritic Control | - | 2.85 ± 0.15 | - | 3.8 ± 0.2 | -15 ± 2.1 |

| Pyrazolone Derivative | 10 | 1.98 ± 0.12 | 45.8% | 2.1 ± 0.3 | +12 ± 2.5 |

| 20 | 1.55 ± 0.10 | 68.4% | 1.2 ± 0.2 | +28 ± 3.1 | |

| Indomethacin | 5 | 1.48 ± 0.09 | 72.1% | 1.0 ± 0.1 | +25 ± 2.8** |

*p < 0.05, **p < 0.01 compared to arthritic control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Irgapyrin | C32H37N5O3 | 8064-79-7 [benchchem.com]

Ramifenazone: A Technical Whitepaper on its Analgesic and Antipyretic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) possessing analgesic, antipyretic, and anti-inflammatory properties.[] Its mechanism of action is primarily attributed to the inhibition of the cyclooxygenase (COX) enzyme, with a degree of selectivity for the COX-2 isoform. This inhibition curtails the production of prostaglandins, key mediators of pain and fever. However, due to inherent chemical instability and lower potency compared to other pyrazolone derivatives, its clinical application has been limited.[] This technical guide provides a comprehensive overview of the analgesic and antipyretic properties of this compound, detailing its mechanism of action, available (though limited) quantitative data, and relevant experimental protocols.

Introduction

This compound, also known as isopropylaminophenazone, belongs to the pyrazolone class of compounds.[2] Structurally, it is 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)-1,2-dihydro-3H-pyrazol-3-one. While demonstrating analgesic and antipyretic effects, its clinical utility has been hampered by issues of chemical instability and a less favorable efficacy and safety profile compared to other NSAIDs.[] Nevertheless, an understanding of its pharmacological properties remains relevant for the study of pyrazolone derivatives and the broader field of analgesic and antipyretic drug development.

Mechanism of Action: Analgesic and Antipyretic Effects

The primary mechanism underlying the analgesic and antipyretic properties of this compound is the inhibition of the cyclooxygenase (COX) enzymes.[]

2.1. Inhibition of Prostaglandin Synthesis

Pain and fever are often mediated by the local production of prostaglandins, particularly prostaglandin E2 (PGE2). In response to stimuli such as tissue injury or infection, the precursor molecule arachidonic acid is released from cell membranes and converted into prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to various prostaglandins, including PGE2. This compound, by inhibiting COX, blocks this initial and rate-limiting step in prostaglandin synthesis.

2.2. Selectivity for COX-2

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. COX-2, on the other hand, is typically induced at sites of inflammation and in the central nervous system during fever. This compound is reported to be a selective inhibitor of COX-2.[] This selectivity is a desirable characteristic for an NSAID, as it suggests a reduced risk of gastrointestinal side effects associated with the inhibition of COX-1.

Signaling Pathway of COX-2 Inhibition by this compound

Caption: Mechanism of this compound's analgesic and antipyretic action via COX-2 inhibition.

Quantitative Data

| Property | Value |

| Molecular Formula | C14H19N3O |

| Molecular Weight | 245.32 g/mol [2] |

| CAS Number | 3615-24-5[2] |

| Appearance | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are scarce. The following sections describe generalized, standard preclinical protocols used to evaluate the analgesic and antipyretic properties of NSAIDs like this compound.

4.1. Evaluation of Analgesic Activity

4.1.1. Acetic Acid-Induced Writhing Test in Mice

This model assesses peripheral analgesic activity.

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are divided into control, standard (e.g., Aspirin), and test (this compound at various doses) groups.

-

The vehicle (e.g., 0.9% saline), standard drug, or test compound is administered orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen and extension of the hind limbs).

-

The number of writhes is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

-

-

Endpoint: A reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.

Workflow for Acetic Acid-Induced Writhing Test

Caption: Workflow for assessing peripheral analgesic activity using the writhing test.

4.2. Evaluation of Antipyretic Activity

4.2.1. Brewer's Yeast-Induced Pyrexia in Rats

This is a standard model for evaluating antipyretic drugs.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

The basal rectal temperature of each rat is recorded using a digital thermometer.

-

Pyrexia (fever) is induced by subcutaneous injection of a 15-20% aqueous suspension of Brewer's yeast.

-

18-24 hours after yeast injection, the rectal temperature is recorded again. Only animals showing a significant increase in temperature (e.g., > 0.5°C) are included in the study.

-

The febrile rats are divided into control, standard (e.g., Paracetamol), and test (this compound at various doses) groups.

-

The vehicle, standard drug, or test compound is administered orally.

-

Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) post-dosing.

-

-

Endpoint: A significant reduction in rectal temperature in the test group compared to the control group indicates antipyretic activity.

Workflow for Brewer's Yeast-Induced Pyrexia Test

Caption: Workflow for assessing antipyretic activity in rats.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans or preclinical models is not well-documented in publicly available literature. For a pyrazolone derivative administered orally, the following parameters would be critical to assess:

-

Absorption: Cmax (maximum plasma concentration) and Tmax (time to reach Cmax).

-

Distribution: Volume of distribution (Vd).

-

Metabolism: Identification of major metabolites and the enzymes responsible (likely cytochrome P450 enzymes).

-

Elimination: Elimination half-life (t1/2) and clearance (CL).

The instability of this compound at room temperature suggests that it may have a short half-life and be rapidly metabolized in vivo.[]

Discussion and Future Perspectives

This compound exhibits the characteristic analgesic and antipyretic properties of an NSAID through the inhibition of prostaglandin synthesis via the COX-2 pathway. However, its practical application has been superseded by more stable and potent compounds. The lack of comprehensive preclinical and clinical data is a significant limitation in fully characterizing its pharmacological profile.

Future research on this compound itself is unlikely. However, the study of its structure-activity relationships could still provide valuable insights for the design of novel pyrazolone-based anti-inflammatory and analgesic agents with improved stability and efficacy. The synthesis and evaluation of stabilized derivatives of this compound could be a potential area of investigation.

Conclusion

This compound is a pyrazolone-based NSAID with analgesic and antipyretic effects mediated by the selective inhibition of COX-2. While its chemical instability has limited its clinical development, it serves as a relevant case study in the pharmacology of pyrazolone derivatives. The experimental protocols and mechanisms of action detailed in this guide provide a framework for the evaluation of similar compounds in drug discovery and development. Further research into more stable analogues could potentially unlock the therapeutic potential of this chemical scaffold.

References

Early-Stage Research on Ramifenazone for Osteoarthritis Treatment: A Technical Guide

Disclaimer: Publicly available, detailed preclinical and clinical data on Ramifenazone for the treatment of osteoarthritis is scarce. This guide synthesizes the available information on this compound and supplements it with established knowledge regarding its proposed drug class, selective cyclooxygenase-2 (COX-2) inhibitors, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and quantitative data presented are representative of those used for evaluating selective COX-2 inhibitors and should not be considered as specific results for this compound unless explicitly stated.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of cartilage, leading to pain, stiffness, and reduced mobility. It is a leading cause of disability, particularly among the elderly. Current pharmacological treatments for OA primarily focus on symptom management, with non-steroidal anti-inflammatory drugs (NSAIDs) being a cornerstone of therapy. However, traditional NSAIDs are associated with gastrointestinal side effects due to their non-selective inhibition of both cyclooxygenase-1 (COX-1) and COX-2 enzymes. This has led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with an improved safety profile.

This compound (also known as isopropylaminoantipyrine) is a pyrazole derivative identified as a non-steroidal anti-inflammatory drug (NSAID).[] It is being investigated as a potential treatment for osteoarthritis due to its purported precise inhibition of the COX-2 enzyme.[] However, research and clinical application of this compound have been limited by its inherent physical instability at room temperature and high rate of oxidation.[]

This technical guide provides an in-depth overview of the core concepts related to the early-stage research of a compound like this compound for osteoarthritis, focusing on its putative mechanism of action, typical experimental evaluation, and the underlying signaling pathways.

This compound: Compound Profile

This compound is a derivative of the 2-pyrazoline scaffold and possesses analgesic, antipyretic, and anti-inflammatory properties.[] Its therapeutic potential in osteoarthritis is attributed to its selective inhibition of COX-2.[]

Challenges in Development:

The primary hurdle in the development of this compound is its poor physical stability.[] It is prone to oxidation at room temperature, which restricts its application and necessitates that formulations be prepared immediately before use.[] Structural modifications to improve stability are a potential avenue for future research.[]

Putative Mechanism of Action: Selective COX-2 Inhibition in Osteoarthritis

The proposed therapeutic effect of this compound in osteoarthritis is based on its selective inhibition of the COX-2 enzyme. In the inflamed osteoarthritic joint, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes and synoviocytes to upregulate the expression of COX-2.

COX-2, in turn, catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2).[2][3] PGE2 is a key mediator of inflammation and pain in osteoarthritis, contributing to vasodilation, increased vascular permeability, and sensitization of peripheral nociceptors. By selectively blocking COX-2, this compound would theoretically reduce the production of PGE2, thereby alleviating inflammation and pain in the affected joint with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[4]

Quantitative Data (Representative)

Due to the lack of specific publicly available data for this compound, the following table summarizes representative quantitative data for a well-studied selective COX-2 inhibitor, Celecoxib, to provide context for the expected therapeutic profile of such a compound.

| Parameter | Value | Cell/Model System | Reference |

| In Vitro Efficacy | |||

| COX-2 IC50 | 0.04 µM | Human recombinant enzyme | [Published literature on Celecoxib] |

| COX-1 IC50 | 15 µM | Human recombinant enzyme | [Published literature on Celecoxib] |

| PGE2 Inhibition (in chondrocytes) | ~80% at 10 µM | TNF-α stimulated chondrocytes | [3] |

| In Vivo Efficacy | |||

| Paw Edema Inhibition | ~70% at 10 mg/kg | Rat carrageenan-induced paw edema | [Published literature on Celecoxib] |

| Pain Score Reduction (WOMAC) | Significant vs. Placebo | Human clinical trials in OA | [5] |

Note: This data is for Celecoxib and is intended for illustrative purposes only. The actual values for this compound may differ.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of selective COX-2 inhibitors for osteoarthritis.

In Vitro Protocol: Cytokine-Induced Inflammation in Human Chondrocytes

Objective: To assess the anti-inflammatory and chondroprotective effects of a test compound on human chondrocytes in an in vitro model of osteoarthritis.

Methodology:

-

Cell Culture: Primary human chondrocytes or a human chondrocyte cell line (e.g., C-28/I2) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Induction of Inflammatory State: Chondrocytes are stimulated with a pro-inflammatory cytokine, typically Interleukin-1β (IL-1β) at a concentration of 10 ng/mL, to mimic the inflammatory environment of an osteoarthritic joint.[6]

-

Treatment: Cells are co-treated with the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., a known selective COX-2 inhibitor like Celecoxib) are included.

-

Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).

-

Endpoint Analysis:

-

PGE2 Measurement: The concentration of Prostaglandin E2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene Expression Analysis: RNA is extracted from the chondrocytes, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key inflammatory and catabolic genes, such as COX-2, MMP-1, MMP-13, and ADAMTS5.[6]

-

Cell Viability: A cell viability assay (e.g., MTT or PrestoBlue) is performed to assess the cytotoxicity of the test compound.

-

In Vivo Protocol: Surgically-Induced Osteoarthritis in a Rodent Model

Objective: To evaluate the in vivo efficacy of a test compound in reducing cartilage degradation and pain in a surgically-induced model of osteoarthritis.

Methodology:

-

Animal Model: Adult male Wistar rats or C57BL/6 mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Surgical Induction of OA: Osteoarthritis is surgically induced in one knee joint, typically through destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection (ACLT). The contralateral joint serves as a sham-operated or non-operated control.

-

Treatment Administration: Following a recovery period, animals are randomized into treatment groups. The test compound (e.g., this compound) is administered orally at various doses. A vehicle control group and a positive control group (e.g., Celecoxib) are included. Treatment is typically administered daily for several weeks (e.g., 4-8 weeks).

-

Pain Assessment: Behavioral tests to assess pain, such as the von Frey filament test for mechanical allodynia or incapacitance testing to measure weight-bearing, are performed at baseline and at regular intervals throughout the study.

-

Histological Analysis: At the end of the study, animals are euthanized, and the knee joints are harvested. The joints are fixed, decalcified, sectioned, and stained with Safranin O and Fast Green to visualize cartilage proteoglycan content. Cartilage degradation is scored using a standardized system, such as the OARSI scoring system.

-

Biomarker Analysis: Synovial fluid and/or serum may be collected to measure biomarkers of inflammation and cartilage degradation.

Summary and Future Directions

This compound is a selective COX-2 inhibitor with potential for the treatment of osteoarthritis. Its development is currently hampered by its physical instability. Future research should focus on the development of stable formulations or structural analogues of this compound.

The preclinical evaluation of such a compound would follow a standard pathway, including in vitro characterization of its anti-inflammatory and chondroprotective effects, followed by in vivo studies in animal models of osteoarthritis to assess its efficacy in reducing cartilage degradation and pain. Successful preclinical development would be a prerequisite for advancing to early-stage clinical trials to evaluate the safety, tolerability, and efficacy of the compound in patients with osteoarthritis. Given the need for new disease-modifying osteoarthritis drugs, further investigation into stabilized forms of this compound or similar molecules is warranted.

References

- 2. Safety of Cyclooxygenase-2 Inhibitors in Osteoarthritis: Outcomes of a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of Osteoarthritis Treatment with Anti-Inflammatory Drugs: Cyclooxygenase-2 Inhibitor and Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pain management in osteoarthritis: the role of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COX-2 selective inhibitors in the treatment of arthritis: a rheumatologist perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Osteoarthritis In Vitro Models: Applications and Implications in Development of Intra-Articular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Ramifenazone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of ramifenazone. The information presented is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental protocols are provided.

Solubility Characteristics

This compound, a pyrazolone derivative, exhibits variable solubility in different solvent systems. While specific quantitative data is limited in publicly available literature, this section summarizes the known qualitative and semi-quantitative solubility information and outlines standard experimental protocols for its determination.

Summary of this compound Solubility

| Solvent System | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~ 1 mg/mL[1] | - |

| Dimethylformamide (DMF) | ~ 1 mg/mL[1] | - |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble[1] | A concentration of approximately 0.33 mg/mL can be achieved by first dissolving in DMSO and then diluting with the aqueous buffer (1:2 ratio)[1]. |

| Water | Insoluble | Inferred from its sparing solubility in aqueous buffers. |

| Ethanol | Data not available | - |

Note: The solubility of this compound can be influenced by factors such as temperature and pH. It is recommended to determine the solubility under specific experimental conditions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a sealed vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solids.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or mol/L.

Stability Characteristics

This compound is known to be an unstable compound, particularly at ambient temperatures and in solution. Its instability is primarily attributed to its susceptibility to oxidation.[] This section details the known stability profile of this compound and provides standard protocols for its assessment.

Summary of this compound Stability

| Condition | Stability Profile | Recommendations |

| Solid State (Room Temp) | Poor stability, prone to oxidation.[] | Store at -20°C for long-term storage.[1] |

| In Solution | Unstable, freshly prepared solutions are recommended.[3] | For stock solutions, storage at -80°C (up to 6 months) or -20°C (up to 1 month) is suggested.[4] Aqueous solutions should not be stored for more than one day.[1] |